molecular formula C10H9N3OS2 B2362148 (E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 354550-26-8

(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2362148
CAS RN: 354550-26-8
M. Wt: 251.32
InChI Key: ZNEDEMLUONIBSN-SNAWJCMRSA-N
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Description

(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various areas. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Antifungal Agents : A study demonstrated the synthesis of new heterocycles derived from acrylamide derivatives, highlighting their potential as potent antifungal agents (Gomha & Abdel‐Aziz, 2012).

  • Antiproliferative and Antimicrobial Properties : Research on Schiff bases derived from 1,3,4-thiadiazole compounds revealed significant antiproliferative and antimicrobial properties, with some compounds showing high DNA protective ability and strong antimicrobial activity (Gür et al., 2020).

  • Anti-inflammatory Agents : Synthesis of thiadiazole pyrazolene anthranilic acid derivatives was explored, with some compounds exhibiting notable anti-inflammatory and analgesic activities (Kumar, 2022).

Chemical Properties and Synthesis Techniques

  • Microwave-Assisted Synthesis for Anticancer Evaluation : A study explored the microwave-assisted synthesis of Schiff's bases containing a thiadiazole scaffold, evaluating their potential as anticancer agents (Tiwari et al., 2017).

  • Synthesis of Derivatives for Dyeing Performance : Research on the synthesis of thiadiazole derivatives showed potential applications in dyeing, with a focus on the synthesis of specific derivatives for use in dyeing performance (Malik et al., 2018).

  • Nematicidal and Antimicrobial Activity : Several studies have synthesized and tested thiadiazole derivatives for nematicidal and antimicrobial activities, with some compounds exhibiting significant effectiveness against various microbes (Liu et al., 2022), (Reddy et al., 2010).

properties

IUPAC Name

(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS2/c1-7-12-13-10(16-7)11-9(14)5-4-8-3-2-6-15-8/h2-6H,1H3,(H,11,13,14)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEDEMLUONIBSN-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C=CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)NC(=O)/C=C/C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide

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